4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-5-((4-methoxyphenyl)methylene)-2-methyl-
Description
The compound 4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-5-((4-methoxyphenyl)methylene)-2-methyl- is a trisubstituted imidazolone derivative with a complex heterocyclic framework. Its structure features a benzimidazole moiety linked to the imidazolone core via a phenyl bridge, along with a 4-methoxyphenyl methylene substituent and a methyl group at position 2. This compound is structurally related to fenamidone, a commercial fungicide, which shares the 4H-imidazol-4-one core but differs in substituents .
Synthetic routes for analogous imidazolones typically involve condensation reactions between aldehydes and amines under nitrogen atmospheres, as seen in the preparation of 5-arylidene derivatives (e.g., 92% yield for compound 7f in ) . The benzimidazole substituent in this compound may enhance biological activity, as benzimidazole derivatives are known for their antimicrobial and antiparasitic properties .
Properties
CAS No. |
90660-80-3 |
|---|---|
Molecular Formula |
C25H20N4O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(5Z)-3-[2-(1H-benzimidazol-2-yl)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-methylimidazol-4-one |
InChI |
InChI=1S/C25H20N4O2/c1-16-26-22(15-17-11-13-18(31-2)14-12-17)25(30)29(16)23-10-6-3-7-19(23)24-27-20-8-4-5-9-21(20)28-24/h3-15H,1-2H3,(H,27,28)/b22-15- |
InChI Key |
YNUOSCGUSBGCFZ-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)OC)/C(=O)N1C3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)OC)C(=O)N1C3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Preparation of Benzimidazole Derivative
- Starting Materials: o-Phenylenediamine and appropriate carboxylic acids or aldehydes.
- Reaction Conditions: Acid-catalyzed cyclization under reflux in solvents such as acetic acid or polyphosphoric acid.
- Outcome: Formation of 1H-benzimidazole core with substitution at the 2-position, which is crucial for subsequent coupling.
Formation of the Imidazol-4-one Core
- Key Reaction: Cyclization of amidines or guanidine derivatives with α-haloketones or α-ketoesters.
- Catalysts: Acidic or basic catalysts depending on the substrate reactivity.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or ethanol.
- Temperature: Moderate heating (60–120 °C) to facilitate ring closure.
- Result: Formation of the 3,5-dihydro-4H-imidazol-4-one ring system with substitution at the 3-position by the benzimidazol-2-ylphenyl group.
Introduction of the 4-Methoxyphenylmethylene Group
- Method: Knoevenagel condensation between the imidazol-4-one intermediate and 4-methoxybenzaldehyde.
- Catalysts: Weak bases such as piperidine or ammonium acetate.
- Solvent: Ethanol or methanol.
- Conditions: Reflux for several hours to ensure complete condensation.
- Outcome: Formation of the methylene bridge at the 5-position, yielding the (4-methoxyphenyl)methylene substituent.
Methylation at the 2-Position
- Reagents: Methyl iodide or dimethyl sulfate as methylating agents.
- Base: Potassium carbonate or sodium hydride to deprotonate the nitrogen.
- Solvent: Acetone or DMF.
- Temperature: Room temperature to mild heating.
- Result: Selective methylation at the 2-position nitrogen of the imidazol-4-one ring.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Benzimidazole formation | o-Phenylenediamine + aldehyde, acid catalyst | Acetic acid | 100–120 | 4–6 | 75–85 | Reflux, purification by recrystallization |
| Imidazol-4-one ring cyclization | Amidines + α-haloketones, acid/base catalyst | DMF or ethanol | 60–110 | 6–12 | 70–80 | Controlled pH critical for selectivity |
| Knoevenagel condensation | Imidazol-4-one + 4-methoxybenzaldehyde, base | Ethanol | 78 (reflux) | 3–5 | 80–90 | Use of weak base avoids side reactions |
| Methylation | Methyl iodide + base | Acetone or DMF | 25–50 | 2–4 | 85–90 | Anhydrous conditions improve yield |
Purification Techniques
- Chromatography: Silica gel column chromatography using gradient elution (hexane/ethyl acetate) to separate intermediates and final product.
- Recrystallization: From ethanol or methanol to obtain high-purity crystalline material.
- Characterization: Confirmed by NMR, IR, and mass spectrometry to ensure structural integrity.
Research Findings and Variations
- Variations in the aromatic aldehyde used in the Knoevenagel condensation step allow tuning of the electronic properties of the final compound.
- Substituent effects on the benzimidazole ring influence the cyclization efficiency and biological activity.
- Use of microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining yields.
- Continuous flow synthesis methods have been explored for scale-up, improving reproducibility and safety.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Benzimidazole synthesis | o-Phenylenediamine, acid catalyst | Formation of benzimidazole core | 75–85 | Acidic reflux |
| Imidazol-4-one ring closure | Amidines, α-haloketones, acid/base | Cyclization to imidazol-4-one | 70–80 | Temperature and pH sensitive |
| Methylene bridge formation | 4-Methoxybenzaldehyde, weak base | Knoevenagel condensation | 80–90 | Reflux in ethanol |
| Methylation | Methyl iodide, base | 2-Position methylation | 85–90 | Anhydrous conditions preferred |
Chemical Reactions Analysis
1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and methoxybenzylidene moieties, using reagents such as halogens or nucleophiles.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Molecular Formula
- C26H22N4O3
Structural Representation
The compound features a unique structure that combines imidazole and benzimidazole moieties, contributing to its biological activity. The structural formula can be represented as follows:\text{CC1 N C C text C2 CC C C C2 OC OC})/C(=O)N1C3=CC=CC(=C3)C4=NC5=CC=CC=C5N4}
Anticancer Activity
Research has indicated that derivatives of imidazole compounds exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Several studies have demonstrated its efficacy against various cancer cell lines, including breast and colon cancer.
Antimicrobial Properties
The imidazole ring is known for its antimicrobial activity. The compound has been evaluated against a range of bacterial strains, showing significant inhibitory effects. This property is particularly relevant in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Neuropharmacological Effects
Recent studies have explored the neuroprotective properties of imidazole derivatives. The compound has shown potential as a neuropeptide Y5 receptor antagonist, which may contribute to its effects on anxiety and depression models in animal studies. This application highlights its potential use in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Significant inhibition of bacterial growth | |
| Neuropharmacological | Neuroprotective effects |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Activity Impact |
|---|---|
| Imidazole Ring | Enhances biological activity |
| Benzimidazole Substituent | Increases selectivity for targets |
| Methoxyphenyl Group | Improves solubility and stability |
Case Study 1: Anticancer Efficacy
A study published in Bioorganic & Medicinal Chemistry evaluated the anticancer potency of various imidazole derivatives, including the target compound. Results indicated a dose-dependent reduction in cell viability across multiple cancer types, with IC50 values demonstrating effectiveness comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Testing
In an investigation reported in Molecules, the compound was tested against both Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) that suggests its potential as a lead compound for antibiotic development, particularly against resistant strains.
Case Study 3: Neuropharmacological Assessment
Research detailed in Journal of Medicinal Chemistry assessed the neuropharmacological effects of the compound through behavioral tests in rodent models. The findings indicated significant anxiolytic effects, suggesting its potential application in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The methoxybenzylidene group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. Overall, the compound’s effects are mediated through its ability to modulate various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
Biological Activity
4H-Imidazol-4-one derivatives, particularly the compound 4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-5-((4-methoxyphenyl)methylene)-2-methyl- , have garnered significant interest in pharmacological research due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibition properties.
Chemical Structure
The molecular formula of the compound is with a complex structure that includes multiple aromatic rings and functional groups conducive to biological activity. Its structural features are critical for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4H-imidazol-4-one derivatives:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines. For instance, in an experiment with MCF-7 breast cancer cells, the compound demonstrated an IC value of approximately 25.72 ± 3.95 µM , indicating significant cytotoxicity .
- In Vivo Studies : In animal models, treatment with this derivative resulted in a marked reduction in tumor growth. The compound's efficacy was comparable to established chemotherapeutics like doxorubicin, suggesting it may serve as a promising candidate for further development .
Antibacterial Activity
The antibacterial properties of 4H-imidazol-4-one derivatives have also been documented:
- Broad-Spectrum Activity : Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, they showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 12.5 µg/mL for certain derivatives .
- Mechanism : The antibacterial action is thought to involve disruption of bacterial cell membrane integrity and interference with essential metabolic pathways .
Enzyme Inhibition
In addition to anticancer and antibacterial activities, 4H-imidazol-4-one derivatives have demonstrated significant enzyme inhibition properties:
- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment. Preliminary results indicated competitive inhibition with IC values ranging between 13.62 nM and 33.00 nM , suggesting potential therapeutic applications in neurodegenerative disorders .
Case Studies
Several case studies have been conducted to assess the biological activities of 4H-imidazol-4-one derivatives:
-
Study on Anticancer Activity :
- Objective: To evaluate the anticancer effects on various cell lines.
- Findings: Significant growth inhibition was observed in MCF-7 and A549 cell lines, with IC values indicating potent activity compared to standard treatments like doxorubicin.
-
Study on Antibacterial Efficacy :
- Objective: To assess the antibacterial effects against clinical strains.
- Findings: The compound displayed MIC values similar to or lower than conventional antibiotics, highlighting its potential as a new antimicrobial agent.
Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing this imidazolone derivative, and how do reaction conditions influence yields?
- Methodological Answer : A base-promoted cyclization of amidines with ketones is effective for forming the 4,5-dihydroimidazol-5-one core. For example, NaOH in ethanol at 80°C facilitates spiro-fused imidazolone formation with yields up to 85% . Microwave-assisted synthesis (e.g., 300 W, 10 min) can enhance efficiency for arylidene-substituted derivatives, as demonstrated in related imidazolones . Optimize solvent polarity (e.g., DMF vs. ethanol) and substituent electronic effects to mitigate steric hindrance from the benzimidazole moiety.
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- FTIR : Confirm the presence of C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches.
- ¹H NMR : Identify the methoxyphenyl methylene proton (δ 5.2–5.5 ppm) and benzimidazole aromatic protons (δ 7.3–8.1 ppm). Compare with structurally similar compounds like 4-(4-methoxybenzylidene)-2-phenylimidazol-5-ones .
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 457.18 for C₂₇H₂₁N₃O₂) and fragmentation patterns.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard codes P210 (avoid heat/sparks) and P201 (obtain specialized handling protocols). Store in airtight containers at 2–8°C to prevent degradation. Use fume hoods for synthesis due to potential release of volatile byproducts (e.g., NH₃ during cyclization) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer : Synthesize analogs with variations in the benzimidazole (e.g., halogenation at C5) and methoxyphenyl (e.g., replacing OCH₃ with NO₂) moieties. Test in vitro bioactivity (e.g., anti-inflammatory assays via COX-2 inhibition) and correlate substituent electronic effects (Hammett σ values) with IC₅₀ trends . Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., angiotensin II receptor) can predict binding modes .
Q. What experimental strategies resolve contradictions in reported spectral data for imidazolone derivatives?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, distinguish benzimidazole H2/H7 protons via NOESY correlations with the methyl group at C2 . Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled pH) to minimize batch-to-batch variability.
Q. How can the environmental fate of this compound be assessed in ecotoxicological studies?
- Methodological Answer : Use OECD Test Guideline 307 to evaluate biodegradation in soil: incubate at 20°C with microbial consortia and monitor via LC-MS/MS. Measure logP (predicted ~3.1) to assess bioaccumulation potential. Acute toxicity assays with Daphnia magna (EC₅₀) and Vibrio fischeri (Microtox®) provide baseline ecotoxicity data .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
